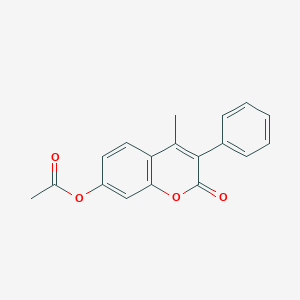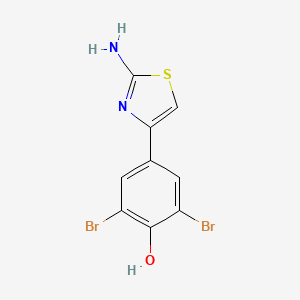
4-butoxy-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Materials Science
Compounds with similar structural features, such as benzamides and isoindolinones, are often explored for their synthetic utility and material properties. For example, polyamides with flexible main-chain ether linkages, derived from similar synthetic routes, show promising characteristics like solubility in various solvents, transparency, flexibility, and thermal stability, making them suitable for potential applications in materials science (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Pharmacological Research
In the realm of pharmacology, benzamide derivatives have been investigated for their potential as atypical antipsychotic agents due to their receptor binding affinities. These compounds, including structurally related benzamides, have shown activity against dopamine D2 and serotonin 5-HT2 receptors, indicating their potential utility in treating psychiatric disorders (Norman, Rigdon, Hall, & Navas, 1996). Furthermore, novel benzamide derivatives have been studied for their antipsychotic potential, with some showing promising pharmacological profiles and low propensity for inducing side effects, which is crucial for developing safer antipsychotic medications (Mingshuo Xu et al., 2019).
Antimicrobial and Antitubercular Activity
Some derivatives, specifically those incorporating isoindolinone and benzamide moieties, have been evaluated for their antibacterial and antifungal activities, indicating their potential as antimicrobial agents. This suggests that compounds like 4-butoxy-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide might also have applications in developing new antimicrobial strategies (Patel & Dhameliya, 2010). Additionally, novel benzamide derivatives have been synthesized and shown promising in vitro anti-tubercular activity, highlighting their potential in addressing tuberculosis, a major global health issue (Urja D. Nimbalkar et al., 2018).
Mécanisme D'action
The mechanism of action of a compound usually refers to how it interacts with biological systems. Indole derivatives, for example, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
4-butoxy-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-4-11-26-15-8-5-13(6-9-15)18(23)21-14-7-10-16-17(12-14)20(25)22(2)19(16)24/h5-10,12H,3-4,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZNOTPTNWTRRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

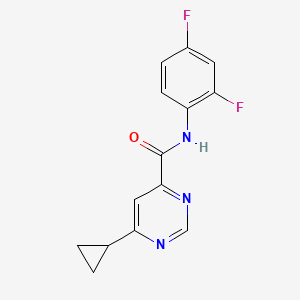
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide](/img/structure/B2651708.png)
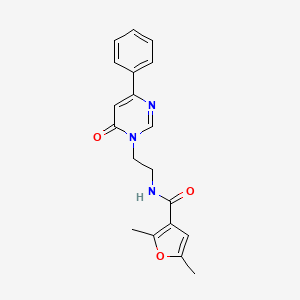
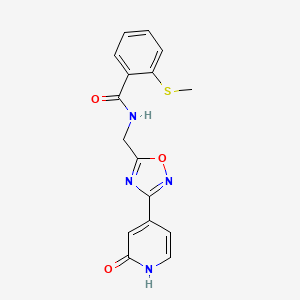
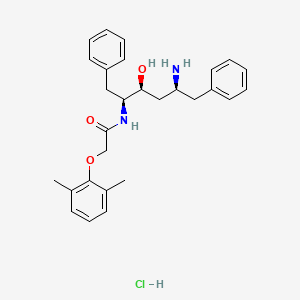
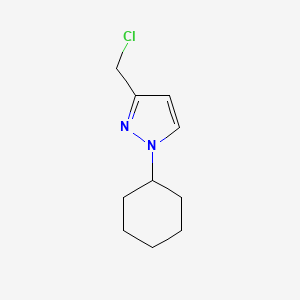
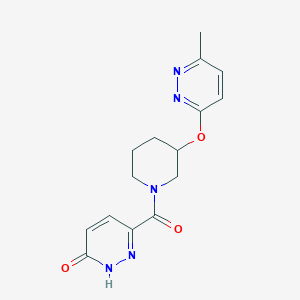

![8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2651721.png)


